Ethyl 2-fluoro-2-(3-fluorophenyl)acetate
Description
Ethyl 2-fluoro-2-(3-fluorophenyl)acetate is a fluorinated ester characterized by two fluorine substituents: one at the α-carbon of the acetate group and another at the 3-position of the phenyl ring. This structural configuration enhances its electron-withdrawing properties, influencing reactivity and stability. The compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting fluorinated scaffolds .
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-(3-fluorophenyl)acetate |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3 |
InChI Key |
GXCQSFJXXPRQLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-2-(3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-2-(3-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of ethyl chloroformate and 2-fluoro-2-(3-fluorophenyl)acetic acid in the presence of a base such as triethylamine. This reaction proceeds via the formation of an intermediate mixed anhydride, which then reacts with ethanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-2-(3-fluorophenyl)acetic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetic acid derivatives.
Hydrolysis: 2-fluoro-2-(3-fluorophenyl)acetic acid and ethanol.
Reduction: 2-fluoro-2-(3-fluorophenyl)ethanol.
Scientific Research Applications
Ethyl 2-fluoro-2-(3-fluorophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability or enhanced biological activity.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-2-(3-fluorophenyl)acetate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of fluorine atoms can enhance binding affinity and selectivity for target proteins, often through the formation of strong hydrogen bonds or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Ethyl 2-(2,4-difluorophenyl)acetate
- Synthesis: Prepared via esterification of 2,4-difluorophenylacetic acid with ethanol .
- Properties : Higher lipophilicity due to two phenyl fluorines; reduced electron deficiency at the ester group compared to the target compound.
- Applications : Used as an intermediate in agrochemicals and pharmaceuticals .
Ethyl 2-fluoro-2-(3-methoxyphenyl)acetate
- Structural Features : Fluorine on acetate α-carbon; methoxy group at phenyl 3-position.
- Synthesis : Achieved via HF insertion into α-diazo carbonyl precursors under mild conditions (99% yield) .
- Properties : Methoxy group increases solubility in polar solvents; fluorine on acetate enhances metabolic stability.
- Applications : Versatile scaffold for drug discovery .
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate
- Structural Features : Fluorine at phenyl 4-position; methoxy groups at 2- and 6-positions.
- Synthesis : Multi-step route involving Friedel-Crafts acylation and esterification .
- Properties : Steric hindrance from methoxy groups slows hydrolysis; fluorine contributes to bioactivity.
- Applications : Intermediate in anticoagulant development .
Functional Analogues
Ethyl (E)-2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate
- Structural Features: Thiazolidinone ring fused with fluorophenyl and acetate groups.
- Synthesis : Cyclocondensation of hydrazines with α-fluoro-β-keto esters .
- Properties : Extended conjugation increases UV absorbance; fluorine enhances binding to kinase targets.
- Applications : Anticancer and anti-inflammatory agent precursor .
Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate
- Structural Features : Pyrrolidine ring substituted with fluorinated acetate.
- Synthesis : Ring-opening of fluorinated epoxides followed by esterification .
- Properties : Improved water solubility due to the amine group; fluorine stabilizes the ester against enzymatic hydrolysis.
- Applications : CNS drug candidate scaffold .
Comparative Analysis
Physicochemical Properties
Key Observations :
- Fluorine at the acetate α-carbon reduces LogP compared to difluorophenyl analogues.
- Methoxy groups improve water solubility but decrease ester stability.
Key Observations :
- HF insertion offers high yields but requires specialized handling.
- Multi-step syntheses (e.g., hydrazine cyclization) are lower-yielding due to side reactions.
Biological Activity
Ethyl 2-fluoro-2-(3-fluorophenyl)acetate is a fluorinated compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.
Chemical Structure and Properties
This compound has the following structural formula:
The presence of fluorine atoms in the structure significantly influences its reactivity and biological activity. Fluorine is known to enhance lipophilicity, metabolic stability, and binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions. The general synthetic route includes:
- Starting Materials : The synthesis begins with commercially available precursors such as 3-fluorophenol.
- Reagent Selection : Fluorinated reagents are utilized to introduce the fluorine atoms into the aromatic ring.
- Esterification : The final product is obtained through esterification of the corresponding acid with ethanol under acidic conditions.
Pharmacological Properties
Research has shown that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies indicate that the compound demonstrates significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .
- Enzyme Inhibition : The compound acts as a substrate for esterases, leading to hydrolysis and release of active metabolites that may inhibit specific enzymes involved in metabolic pathways .
- Potential Anticancer Activity : Preliminary studies suggest that this compound may affect cancer cell proliferation, although further investigation is required to elucidate its mechanism of action .
Structure-Activity Relationships (SAR)
The SAR studies have highlighted key factors influencing the biological activity of this compound:
- Fluorine Substitution : The position and number of fluorine atoms on the aromatic ring significantly impact the compound's potency and selectivity for biological targets.
- Hydrophobic Interactions : The fluorinated phenyl group enhances hydrophobic interactions with target proteins, potentially increasing binding affinity .
Case Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, this compound was tested against various pathogens. The results indicated an MIC of 15 µg/mL against S. aureus, showcasing its potential as a lead compound for antibiotic development .
Case Study 2: Enzyme Interaction
A study focusing on enzyme interactions found that this compound serves as an effective substrate for esterases, leading to significant inhibition of triglyceride synthesis in vitro . This suggests potential applications in metabolic disorder treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
